An In-Depth Technical Guide to 6α-Hydroxyestradiol: From Discovery to Biological Function
An In-Depth Technical Guide to 6α-Hydroxyestradiol: From Discovery to Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6α-hydroxyestradiol, an estrogen metabolite and synthetic derivative of estradiol. The document delves into the historical context of its discovery, details its chemical synthesis and characterization, and explores its biological activity, including its interaction with estrogen receptors and subsequent signaling pathways. This guide is intended to serve as a valuable resource for researchers in endocrinology, oncology, and pharmacology, as well as professionals involved in the development of steroid-based therapeutics.
Introduction and Historical Context
The study of estrogens, a class of steroid hormones pivotal to female reproductive health and various physiological processes, has a rich history dating back to the early 20th century. Following the isolation and structural elucidation of the primary estrogens—estrone, estriol, and estradiol—research efforts expanded to understand their metabolism and the biological activities of their derivatives.[1][2][3] 6α-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,6α,17β-triol, emerged from this line of inquiry as both a metabolic product of estradiol and a synthetically accessible compound.[4][5]
While the precise seminal publication detailing the very first synthesis of 6α-hydroxyestradiol is not readily apparent in modern databases, its discovery is rooted in the broader exploration of hydroxylated estrogen metabolites.[6] Early investigations into the metabolism of estradiol revealed that hydroxylation is a major biotransformation pathway, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver and other tissues.[7] These hydroxylation reactions can occur at various positions on the steroid nucleus, leading to a diverse array of metabolites with distinct biological properties. The 6-hydroxylation of estradiol, leading to the formation of 6α- and 6β-hydroxyestradiol, was identified as a significant metabolic route, particularly in extrahepatic tissues.[7]
The initial interest in 6α-hydroxyestradiol and other hydroxylated estrogens was driven by a desire to understand the full spectrum of estrogenic signaling and to explore how modifications to the estradiol scaffold could modulate its biological activity. This exploration has been crucial in the development of synthetic estrogens and anti-estrogens for therapeutic applications, including hormone replacement therapy and cancer treatment.
Chemical Properties and Synthesis of 6α-Hydroxyestradiol
Chemical Profile
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₄O₃ | [8] |
| Molecular Weight | 288.38 g/mol | [4] |
| IUPAC Name | (6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | [8] |
| CAS Number | 1229-24-9 | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | >205°C (decomposes) | [4] |
| Solubility | Slightly soluble in DMSO, ethanol, and methanol | [4] |
Chemical Synthesis Workflow
The chemical synthesis of 6α-hydroxyestradiol can be achieved through a multi-step process starting from a suitable estrogen precursor, such as estradiol or estrone. A general strategy involves the introduction of a hydroxyl group at the C6α position. One reported approach to synthesize δ-6-estrogens, which are precursors to 6-hydroxyestrogens, involves the introduction of a hydroxyl group at the C-6 position of a protected estrogen using a superbase, followed by subsequent chemical modifications.[6]
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the chemical synthesis of 6α-hydroxyestradiol, compiled from established principles of steroid chemistry.
Step 1: Protection of Estradiol
-
Dissolve estradiol in a suitable solvent such as pyridine.
-
Add acetic anhydride in excess and stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Pour the reaction mixture into ice-water and extract the product, estradiol diacetate, with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude estradiol diacetate.
Step 2: Epoxidation of the Protected Estradiol
-
Dissolve the estradiol diacetate in a chlorinated solvent such as dichloromethane.
-
Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a reducing agent like sodium thiosulfate solution.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide.
Step 3: Regioselective Epoxide Opening
-
Dissolve the crude epoxide in a dry ethereal solvent like tetrahydrofuran (THF).
-
Add a hydride reagent, such as lithium aluminum hydride (LiAlH₄), carefully at 0°C.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude 6α-hydroxy-3,17-diacetoxyestrane.
Step 4: Deprotection to Yield 6α-Hydroxyestradiol
-
Dissolve the crude product from the previous step in a mixture of methanol and a suitable base, such as potassium carbonate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a dilute acid.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 6α-hydroxyestradiol.
Purification and Characterization
Purification: The crude 6α-hydroxyestradiol is typically purified by column chromatography on silica gel.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used. The optimal solvent system should be determined by TLC analysis.
-
Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Characterization: The structure and purity of the synthesized 6α-hydroxyestradiol are confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[12][13] For 6α-hydroxyestradiol, the expected molecular ion [M]+ would be at m/z 288.38.[4] Fragmentation patterns can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[14] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically employed. The purity is determined by the percentage of the main peak area relative to the total peak area.
Biological Activity and Mechanism of Action
Interaction with Estrogen Receptors
Like estradiol, 6α-hydroxyestradiol exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are members of the nuclear receptor superfamily.[5] There are two main subtypes of estrogen receptors, ERα and ERβ, which have distinct tissue distributions and can mediate different physiological responses.
While direct comparative binding affinity studies for 6α-hydroxyestradiol against both ERα and ERβ in a single study are not prominently available, it is established that hydroxylated metabolites of estradiol can bind to estrogen receptors, albeit often with different affinities compared to the parent hormone.[7] The introduction of a hydroxyl group at the 6α position is expected to alter the binding affinity for ERα and ERβ compared to estradiol. It is generally observed that modifications to the steroid core can influence receptor subtype selectivity.[15][16]
Protocol for Determining Estrogen Receptor Binding Affinity: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for ERα and ERβ.[17]
-
Preparation of Receptor Source: Use purified recombinant human ERα and ERβ or cytosolic extracts from tissues known to express these receptors (e.g., rat uterus for ERα).
-
Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor source in the presence of increasing concentrations of the unlabeled competitor (6α-hydroxyestradiol or estradiol).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of 6α-hydroxyestradiol to that of estradiol.
Estrogenic Signaling Pathways
Upon binding of 6α-hydroxyestradiol, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated receptor-ligand complex then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is referred to as the genomic or classical pathway of estrogen action.
In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions involve membrane-associated estrogen receptors (mERs) and can lead to the activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid signals can, in turn, influence gene expression and cellular function.
In Vitro and In Vivo Assessment of Estrogenic Activity
The estrogenic activity of 6α-hydroxyestradiol can be evaluated using a variety of in vitro and in vivo assays.
In Vitro Assays:
-
Cell Proliferation Assays (e.g., E-SCREEN): These assays utilize estrogen-responsive breast cancer cell lines, such as MCF-7, which proliferate in the presence of estrogens.[18][19] The proliferative effect of 6α-hydroxyestradiol can be quantified and compared to that of estradiol.[20][21][22]
Protocol for MCF-7 Cell Proliferation Assay:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seed the cells in multi-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of 6α-hydroxyestradiol, estradiol (as a positive control), and a vehicle control.
-
Incubate for a defined period (e.g., 6 days).
-
Assess cell proliferation using methods such as direct cell counting, MTT or MTS assays, or DNA quantification assays (e.g., using SYBR Green).
-
Plot the cell number or absorbance against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal proliferative response).
-
-
Reporter Gene Assays: These assays employ cell lines that have been engineered to contain a reporter gene (e.g., luciferase) under the control of an ERE.[23] The binding of an estrogenic compound to the ER activates the transcription of the reporter gene, leading to a measurable signal.
In Vivo Assays:
-
Uterotrophic Assay: This is a classic in vivo assay for determining estrogenic activity.[24][25][26][27][28] It measures the increase in uterine weight in immature or ovariectomized female rodents following administration of a test compound.
Protocol for the Uterotrophic Assay in Ovariectomized Mice:
-
Use adult female mice that have been ovariectomized to remove the endogenous source of estrogens.
-
Administer 6α-hydroxyestradiol, estradiol (positive control), or a vehicle control to groups of animals daily for a set period (e.g., 3-7 days) via subcutaneous injection or oral gavage.
-
At the end of the treatment period, euthanize the animals and carefully dissect the uteri.
-
Measure the wet and/or dry weight of the uteri.
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Gene Expression Profiling
To gain a deeper understanding of the specific cellular responses to 6α-hydroxyestradiol, gene expression profiling can be performed using techniques such as microarrays or RNA sequencing.[23][29][30] This allows for the identification of genes that are up- or down-regulated in response to treatment with 6α-hydroxyestradiol in estrogen-responsive cells. Comparing the gene expression profile induced by 6α-hydroxyestradiol to that induced by estradiol can reveal both common and distinct downstream effects of these two estrogens.
Conclusion
6α-Hydroxyestradiol is a significant metabolite of estradiol with inherent estrogenic activity. Its study provides valuable insights into the structure-activity relationships of estrogens and the broader implications of estrogen metabolism. The synthesis, purification, and biological evaluation of 6α-hydroxyestradiol require a combination of organic chemistry techniques and pharmacological assays. This guide has provided a comprehensive overview of the key technical aspects related to 6α-hydroxyestradiol, from its historical context to its mechanism of action. Further research, particularly direct comparative studies of its receptor binding affinities and its specific gene regulatory profile, will continue to elucidate the precise role of this and other hydroxylated estrogens in health and disease.
References
-
PubChem. (n.d.). 6alpha-Hydroxyestradiol. National Center for Biotechnology Information. Retrieved from [Link]
- Balaguer, P., François, F., Comunale, F., Fenet, H., Boussioux, A. M., Pons, M., & Nicolas, J. C. (1998). Reporter cell lines to study the estrogenic effects of xenoestrogens. Science of The Total Environment, 218(2-3), 115-122.
-
Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Danish Environmental Protection Agency. Retrieved from [Link]
- Carroll, J. S., Meyer, C. A., Song, J., Li, W., Geistlinger, T. R., Eeckhoute, J., ... & Brown, M. (2006). Genome-wide analysis of estrogen receptor alpha binding sites.
- Hewitt, S. C., & Korach, K. S. (2005). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity.
- Soto, A. M., Lin, T. M., Justicia, H., Silvia, R. M., & Sonnenschein, C. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 209-215.
- Ohta, R., Takagi, T., Ohmukai, H., Marumo, H., & Ono, A. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of toxicological sciences, 37(4), 735–741.
- Gee, P., Moser, G., & Miller, M. R. (2000). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. BMC cancer, 10(1), 1-13.
-
Wikipedia. (n.d.). Hydroxylation of estradiol. Retrieved from [Link]
- Abot, A., Fontaine, C., Buscato, M., Solinhac, R., Flouriot, G., Fabre, A., ... & Arnal, J. F. (2017). A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β. The Journal of steroid biochemistry and molecular biology, 174, 1-9.
- Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Sumpter, J. P. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188.
- Boverhof, L. W., Kwekel, J. C., Humes, D. G., & Zacharewski, T. R. (2008). Gene expression profiling in response to estradiol and genistein in ovarian cancer cells. Toxicological Sciences, 106(1), 73-87.
- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794.
- Andersen, H. R., Andersson, A. M., Arnold, S. F., Autrup, H., Barfoed, M., Beresford, N. A., ... & Sumpter, J. P. (1999). Comparison of short-term estrogenicity tests for identification of hormone-disrupting chemicals. Environmental Health Perspectives, 107(suppl 1), 89-108.
- Cerrato, A., Souverville, Y., Gryn, M., & Fernández, N. (2023). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 28(14), 5489.
- Li, Z., & Corey, E. J. (1997). New synthesis of delta 6-estrogens. Steroids, 62(6), 487-490.
-
U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. Retrieved from [Link]
- Sridhar, J., & Anreddy, R. N. R. (2012). Molecular Docking Studies On Estrogen Receptor-α And Chalcone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 540-543.
- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. Environmental Health Perspectives, 109(8), 785-794.
- Stoica, A., Saceda, M., Fakhro, A., Joy, A., & Martin, M. B. (2000).
- Rafeeq, M. M. (2022). Molecular docking analysis of phytochemicals with estrogen receptor alpha.
- Santen, R. J., & J. F. Strauss III. (2019).
-
ResearchGate. (n.d.). Mass spectra of the hydroxylated metabolite of estradiol-17-glucuronide. Retrieved from [Link]
- Penning, T. M., & Byrns, M. C. (2016). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. The Journal of steroid biochemistry and molecular biology, 162, 111–119.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). Retrieved from [Link]
- Stender, J. D., Ince, T. A., & Kraus, W. L. (2022). Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer. Molecular Cancer Research, 20(11), 1636-1649.
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.
- Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., ... & Tinsley, F. C. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)] benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 40(10), 1407–1416.
- National Toxicology Program. (2002).
- Greene, G. L. (2000). Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists.
- Kumar, R., & McEwan, I. J. (2012). Molecular docking and 3D-pharmacophore modeling to study the interactions of chalcone derivatives with estrogen receptor alpha. Molecules, 17(10), 11846-11867.
-
Human Metabolome Database. (n.d.). HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). Retrieved from [Link]
- Brodie, H. J., Kripalani, K., & Possanza, G. (1969). Studies on the mechanism of estrogen biosynthesis. VI. The stereochemistry of hydrogen elimination at C-2 during aromatization. The Journal of biological chemistry, 244(18), 4913–4919.
-
G. A. U. S. S. I. A. N. (n.d.). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines. Retrieved from [Link]
- Santen, R. J., Brodie, H., Simpson, E. R., Siiteri, P. K., & Brodie, A. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine reviews, 30(4), 343–375.
-
ResearchGate. (n.d.). 13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid.... Retrieved from [Link]
-
Frontiers. (2022). ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators. Retrieved from [Link]
-
Wikipedia. (n.d.). Template:Affinities of estrogen receptor ligands for the ERα and ERβ. Retrieved from [Link]
- Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential ligand binding affinities of human estrogen receptor-α isoforms. PloS one, 8(4), e63197.
- Siiteri, P. K. (1987). Review of studies on estrogen biosynthesis in the human. Cancer research, 47(1), 30–33.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 6ALPHA-HYDROXYESTRADIOL CAS#: 1229-24-9 [amp.chemicalbook.com]
- 5. CAS 1229-24-9: 6A-hydroxyestradiol | CymitQuimica [cymitquimica.com]
- 6. New synthesis of delta 6-estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 8. 6alpha-Hydroxyestradiol | C18H24O3 | CID 5284655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]
- 10. 1H and 13C nuclear magnetic resonance assignments and stereochemistry of N-n-butyl-N-methyl-11-(16'alpha-chloro-3',17'beta- and 17'alpha-dihydroxyestra-1',3',5'(10')-trien-7'alpha-yl) undecanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 15. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 17. Abnormal oxidative metabolism of estradiol in women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genome-wide analysis of changes in early gene expression induced by oestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchmap.jp [researchmap.jp]
- 25. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. researchgate.net [researchgate.net]
- 29. Genomic Analyses of Transcription Factor Binding, Histone Acetylation, and Gene Expression Reveal Mechanistically Distinct Classes of Estrogen-Regulated Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
